N-(3,4-dimethylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(3,4-Dimethylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a pyrazinone core fused with a 3-methylphenyl substituent and linked via a sulfanyl group to an acetamide moiety bearing a 3,4-dimethylphenyl group. This compound’s structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-5-4-6-18(11-14)24-10-9-22-20(21(24)26)27-13-19(25)23-17-8-7-15(2)16(3)12-17/h4-12H,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWNINKZKURCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazinone ring: This can be achieved by the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfanylacetamide group: This step involves the reaction of the pyrazinone intermediate with a suitable sulfanylacetamide reagent.
Substitution with methylphenyl groups:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazinone ring, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure allows for exploration as a potential drug candidate for various therapeutic applications.
Medicine:
Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential as a therapeutic agent.
Diagnostics: It can be used in the development of diagnostic tools and assays.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanylacetamide group plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
Pyrazinone Derivatives
Compounds such as 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () share the sulfanyl-acetamide backbone but replace the pyrazinone ring with an oxadiazole.
Aryl-Substituted Acetamides
- N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(naphthalen-2-yl)acetamide (9a) and 2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (9b) () lack the sulfanyl-heterocyclic linkage but feature aromatic acetamide substituents. The absence of a pyrazinone or oxadiazole ring reduces molecular rigidity, which may lower target specificity but improve membrane permeability .
Substituent Effects on Physicochemical Properties
Substituent Position and Solubility
The target compound’s 3-methylphenyl group on the pyrazinone ring contrasts with analogues like 2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) (), which has a para-methyl substituent. Meta-substitution may hinder crystallization, as seen in the target compound’s likely amorphous solid state versus 13a’s defined melting point (288°C) .
Sulfanyl vs. Ether/Oxygen Linkages
Compared to ether-linked compounds (e.g., 2-[3-Methoxy-4-(pyridin-2-ylmethoxy)phenyl]acetic acid (8f) in ), the sulfanyl group in the target compound increases hydrophobicity (logP ~3.5 estimated) but enhances resistance to oxidative metabolism, improving pharmacokinetic stability .
Key Data Table: Structural and Physicochemical Comparison
Biological Activity
N-(3,4-dimethylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C25H23N3O2S
- Molecular Weight : 429.15 g/mol
- SMILES Notation : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)C)C
This structure includes a dimethylphenyl group and a dihydropyrazine moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit potent anticancer activity. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
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Mechanism of Action :
- The compound may act by inhibiting specific enzymes involved in cancer cell proliferation.
- It could potentially disrupt signaling pathways related to cancer progression.
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Case Studies :
- A study on related compounds demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound's sulfanyl group suggests potential antimicrobial properties. Research on structurally similar compounds has shown effectiveness against various bacterial strains.
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Activity Spectrum :
- Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Potential effectiveness against resistant strains highlights its therapeutic promise.
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Mechanism of Action :
- Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 5.0 | |
| Anticancer | PC-3 (Prostate Cancer) | 4.5 | |
| Antimicrobial | E. coli | 8.0 | |
| Antimicrobial | S. aureus | 6.5 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
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Absorption and Distribution :
- Lipophilicity may enhance absorption through biological membranes.
- Predicted volume of distribution suggests extensive tissue penetration.
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Metabolism :
- Likely metabolized in the liver via cytochrome P450 enzymes.
- Metabolite profiling is necessary to assess potential active metabolites.
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Toxicity :
- Preliminary toxicity studies indicate low cytotoxicity in normal cell lines at therapeutic concentrations.
- Long-term toxicity data are required for comprehensive safety evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
